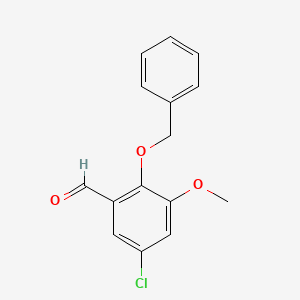

2-(Benzyloxy)-5-chloro-3-methoxybenzaldehyde

Description

Contextual Significance within Organic and Medicinal Chemistry

Substituted aromatic aldehydes are fundamental building blocks in organic synthesis. wisdomlib.org They serve as precursors for a wide array of chemical transformations, enabling the construction of intricate molecular structures. The aldehyde functional group is particularly reactive, participating in various carbon-carbon bond-forming reactions, such as aldol (B89426) condensations, Wittig reactions, and Grignard reactions. This reactivity allows for the elaboration of the benzaldehyde (B42025) core into more complex scaffolds.

In the realm of medicinal chemistry, substituted benzaldehydes are of significant interest due to their presence in numerous biologically active compounds. The specific substituents on the aromatic ring play a crucial role in modulating the pharmacological properties of the resulting molecules. For instance, the presence of a chloro group can enhance lipophilicity, potentially improving membrane permeability, while methoxy (B1213986) and benzyloxy groups can influence receptor binding and metabolic stability.

The compound 2-(benzyloxy)-5-chloro-3-methoxybenzaldehyde (B307722), specifically, is a precursor for the synthesis of various heterocyclic compounds and other complex organic molecules. Its structural motifs are found in compounds being investigated for a range of therapeutic applications. The strategic placement of the benzyloxy, chloro, and methoxy groups provides multiple points for chemical modification, allowing chemists to fine-tune the steric and electronic properties of the molecule to achieve desired biological activities.

Historical Perspective of Related Benzaldehyde Derivatives in Scientific Inquiry

The scientific journey of benzaldehyde and its derivatives dates back to the early 19th century. Benzaldehyde, the simplest aromatic aldehyde, was first isolated in 1803. britannica.com However, it was the seminal work of German chemists Justus von Liebig and Friedrich Wöhler in the 1830s that truly unraveled its chemical nature and laid the groundwork for the structural theory of organic chemistry. britannica.com

Historically, benzaldehyde derivatives have been at the forefront of many chemical discoveries. Their versatile reactivity has been exploited to develop a vast number of synthetic methodologies that are now fundamental in organic chemistry. For example, the Cannizzaro reaction, discovered in 1853, which involves the base-induced disproportionation of a non-enolizable aldehyde, is a classic transformation of benzaldehyde. britannica.com

The significance of substituted benzaldehydes expanded into medicinal chemistry as researchers began to understand the structure-activity relationships of organic molecules. Early investigations into natural products revealed that many possessed benzaldehyde-derived structures with potent biological activities. This spurred the synthesis of a multitude of benzaldehyde derivatives in the quest for new therapeutic agents. Over the decades, this has led to the development of drugs for a wide range of diseases, with the substituted benzaldehyde motif serving as a key pharmacophore. The continuous exploration of novel substitution patterns on the benzaldehyde ring, as seen in this compound, is a testament to the enduring legacy of this class of compounds in scientific inquiry.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C15H13ClO3 |

| Molecular Weight | 276.71 g/mol |

| CAS Number | 486994-24-5 chemicalbook.com |

| Appearance | (Not specified) |

| Melting Point | (Not specified) |

| Boiling Point | (Not specified) |

| Solubility | (Not specified) |

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-3-methoxy-2-phenylmethoxybenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO3/c1-18-14-8-13(16)7-12(9-17)15(14)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTQDLOWQZZELTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OCC2=CC=CC=C2)C=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601239846 | |

| Record name | 5-Chloro-3-methoxy-2-(phenylmethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601239846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

486994-24-5 | |

| Record name | 5-Chloro-3-methoxy-2-(phenylmethoxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=486994-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-3-methoxy-2-(phenylmethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601239846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Benzyloxy 5 Chloro 3 Methoxybenzaldehyde and Its Precursors

Retrosynthetic Analysis and Strategic Disconnections for the Target Compound

A retrosynthetic analysis of 2-(benzyloxy)-5-chloro-3-methoxybenzaldehyde (B307722) reveals a logical path for its synthesis. The primary disconnection point is the ether linkage of the benzyloxy group. This bond can be retrosynthetically cleaved via a C-O disconnection, suggesting a Williamson ether synthesis as the final step in the forward synthesis. This disconnection leads to two key synthons: a benzyl (B1604629) cation equivalent, such as benzyl bromide or benzyl chloride, and an anion of 2-hydroxy-5-chloro-3-methoxybenzaldehyde.

The second key disconnection involves the chloro group on the aromatic ring. This suggests an electrophilic aromatic substitution, specifically a chlorination reaction, on a more readily available precursor. The logical precursor for this step is 2-hydroxy-3-methoxybenzaldehyde (B140153), commonly known as o-vanillin. This leads to a straightforward synthetic strategy: the chlorination of o-vanillin to produce 2-hydroxy-5-chloro-3-methoxybenzaldehyde, followed by the benzylation of the resulting phenol (B47542) to yield the target compound.

Table 1: Key Disconnections and Corresponding Forward Reactions

| Disconnection | Retrosynthetic Step | Corresponding Forward Reaction |

| C-O Ether Bond | Cleavage of the benzyloxy group | Williamson Ether Synthesis |

| C-Cl Aromatic Bond | Removal of the chloro group | Electrophilic Aromatic Chlorination |

Precursor Synthesis and Functional Group Transformations in the Synthesis Pathway

The synthesis of the crucial precursor, 2-hydroxy-5-chloro-3-methoxybenzaldehyde, begins with the commercially available starting material, 2-hydroxy-3-methoxybenzaldehyde (o-vanillin). The primary functional group transformation required is the regioselective chlorination of the aromatic ring.

The hydroxyl and methoxy (B1213986) groups on the o-vanillin ring are ortho, para-directing activators for electrophilic aromatic substitution. The position para to the strongly activating hydroxyl group (C-5) is the most sterically accessible and electronically favorable site for substitution. Therefore, direct chlorination of o-vanillin is anticipated to yield the desired 5-chloro derivative. This transformation can be achieved using various chlorinating agents, such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS), typically in an appropriate solvent.

Once the 2-hydroxy-5-chloro-3-methoxybenzaldehyde precursor is obtained, the next critical functional group transformation is the conversion of the phenolic hydroxyl group into a benzyl ether. This is a classic example of an O-alkylation reaction. The phenolic proton is acidic and can be removed by a suitable base to form a phenoxide ion. This nucleophilic phenoxide can then react with a benzyl halide in a nucleophilic substitution reaction to form the desired ether linkage.

Table 2: Functional Group Transformations in the Synthesis of this compound

| Starting Material | Target Functional Group | Reagents and Transformation | Product |

| 2-Hydroxy-3-methoxybenzaldehyde | Aromatic Chloride | SO₂Cl₂ or NCS; Electrophilic Aromatic Chlorination | 2-Hydroxy-5-chloro-3-methoxybenzaldehyde |

| 2-Hydroxy-5-chloro-3-methoxybenzaldehyde | Benzyl Ether | Base (e.g., K₂CO₃, NaH), Benzyl Halide (e.g., BnBr, BnCl); Williamson Ether Synthesis | This compound |

Key Synthetic Pathways and Reaction Conditions for Benzyloxybenzaldehyde Derivatives

The final step in the synthesis of this compound is the formation of the benzyl ether. The Williamson ether synthesis is the most common and effective method for this transformation. masterorganicchemistry.com This reaction involves the deprotonation of the phenolic hydroxyl group of 2-hydroxy-5-chloro-3-methoxybenzaldehyde with a base to form a phenoxide salt. This is followed by the reaction of the phenoxide with a benzyl halide, such as benzyl bromide or benzyl chloride.

The choice of base and solvent is crucial for the success of this reaction. A moderately strong base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is typically used. Common solvents for this reaction include acetone, dimethylformamide (DMF), and acetonitrile, as they are polar aprotic solvents that can solvate the cation of the base and facilitate the nucleophilic attack of the phenoxide. The reaction is often carried out at elevated temperatures to ensure a reasonable reaction rate.

A general procedure for the synthesis of benzyloxybenzaldehyde derivatives involves dissolving the phenolic starting material in a suitable solvent, adding a base, and then adding the benzyl halide. The reaction mixture is then stirred, often with heating, until the reaction is complete. Work-up typically involves filtering off any inorganic salts, removing the solvent under reduced pressure, and purifying the product by recrystallization or column chromatography.

Table 3: Typical Reaction Conditions for Williamson Ether Synthesis of Benzyloxybenzaldehydes

| Parameter | Condition |

| Substrate | Phenolic benzaldehyde (B42025) derivative |

| Reagent | Benzyl bromide or Benzyl chloride |

| Base | Potassium carbonate (K₂CO₃), Sodium hydride (NaH) |

| Solvent | Acetone, Dimethylformamide (DMF), Acetonitrile |

| Temperature | Room temperature to reflux |

| Reaction Time | Several hours to overnight |

Chemical Reactivity and Transformational Chemistry of 2 Benzyloxy 5 Chloro 3 Methoxybenzaldehyde

Reactivity of the Aldehyde Moiety in Synthesis (e.g., Oxidation, Reduction, Condensation)

The aldehyde functional group is a cornerstone of organic synthesis, and its presence in 2-(Benzyloxy)-5-chloro-3-methoxybenzaldehyde (B307722) marks it as a key site for a variety of chemical transformations.

Oxidation: The aldehyde moiety can be readily oxidized to the corresponding carboxylic acid, 2-(benzyloxy)-5-chloro-3-methoxybenzoic acid. This transformation can be achieved using a range of common oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or milder reagents like silver oxide (Ag₂O) to avoid potential side reactions with other functional groups.

Reduction: Conversely, the aldehyde can be reduced to a primary alcohol, [2-(benzyloxy)-5-chloro-3-methoxyphenyl]methanol. This is typically accomplished using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The choice of reagent would depend on the desired selectivity, as LiAlH₄ is a more powerful reducing agent and could potentially affect other parts of the molecule under harsh conditions.

Condensation Reactions: The aldehyde group is highly susceptible to condensation reactions with various nucleophiles. For instance, it can undergo Wittig reactions with phosphorus ylides to form alkenes. Reaction with Grignard reagents or organolithium compounds would lead to the formation of secondary alcohols. Furthermore, it can participate in condensation reactions with amines to form imines (Schiff bases), and with active methylene (B1212753) compounds in reactions like the Knoevenagel or Claisen-Schmidt condensations to generate more complex molecular scaffolds.

| Reaction Type | Reagent Example | Product Functional Group |

| Oxidation | KMnO₄ | Carboxylic Acid |

| Reduction | NaBH₄ | Primary Alcohol |

| Wittig Reaction | Ph₃P=CH₂ | Alkene |

| Grignard Reaction | RMgBr | Secondary Alcohol |

| Imine Formation | RNH₂ | Imine |

Aromatic Ring Functionalization and Substitution Chemistry

The substitution pattern of the aromatic ring in this compound—with benzyloxy, chloro, and methoxy (B1213986) groups—directs the regioselectivity of further electrophilic aromatic substitution reactions. The existing substituents are ortho, para-directing, and their combined electronic and steric effects will influence the position of any incoming electrophile. The positions ortho and para to the activating benzyloxy and methoxy groups are already substituted, which may steer substitution to the remaining available position. However, the steric hindrance from the bulky benzyloxy group could also play a significant role.

Potential electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation, though the reaction conditions would need to be carefully controlled to prevent unwanted side reactions, particularly with the aldehyde and benzyloxy groups.

Transformations Involving the Benzyloxy and Methoxy Groups

The ether linkages in this compound are generally stable but can be cleaved under specific conditions.

Debenzylation: The benzyloxy group can be selectively removed through catalytic hydrogenolysis (e.g., using H₂ over a palladium catalyst). This deprotection strategy is common in multi-step synthesis and would yield 5-chloro-2-hydroxy-3-methoxybenzaldehyde, unmasking a phenolic hydroxyl group for further functionalization.

Demethylation: The methoxy group is more robust but can be cleaved using strong acids like hydrogen bromide (HBr) or Lewis acids such as boron tribromide (BBr₃). This would result in the formation of a hydroxyl group at the 3-position. Selective cleavage of the methoxy group in the presence of a benzyloxy group, or vice versa, would depend on the chosen reagents and reaction conditions.

Regioselective and Stereoselective Synthetic Exploitation

The inherent functionalities of this compound can be exploited in regioselective and stereoselective syntheses. For example, the aldehyde group can be a handle for introducing chirality. Asymmetric reduction of the aldehyde or the addition of chiral nucleophiles could lead to the formation of enantiomerically enriched alcohols.

The regioselectivity of reactions on the aromatic ring, as discussed, is governed by the directing effects of the existing substituents. Careful selection of reaction conditions could allow for the selective functionalization of the available position on the ring. The differential reactivity of the benzyloxy and methoxy groups also offers opportunities for regioselective deprotection and subsequent derivatization. While specific examples utilizing this particular molecule are not prevalent in the literature, its structure suggests significant potential as a building block in the synthesis of complex, highly substituted aromatic compounds.

Applications in Advanced Organic Synthesis and Material Science

Utility as a Versatile Synthetic Intermediate for Complex Molecules

The strategic positioning of functional groups in 2-(Benzyloxy)-5-chloro-3-methoxybenzaldehyde (B307722) makes it a highly valuable intermediate in multi-step organic syntheses. The aldehyde group serves as a versatile handle for a wide array of chemical transformations, including but not limited to, nucleophilic additions, reductive aminations, and Wittig-type reactions. This reactivity allows for the introduction of diverse side chains and the formation of new carbon-carbon and carbon-heteroatom bonds, which are crucial steps in the assembly of intricate molecular targets.

The benzyloxy group provides a stable protecting group for the phenolic oxygen, which can be selectively removed under specific conditions, typically through hydrogenolysis. This feature is instrumental in synthetic strategies that require the sequential unmasking of reactive sites. The presence of the chloro and methoxy (B1213986) groups on the aromatic ring further influences the reactivity and physical properties of the molecule and its derivatives. These substituents can direct further electrophilic aromatic substitutions and modulate the electronic nature of the entire molecular scaffold. A notable application for related substituted benzaldehyde (B42025) derivatives is in the synthesis of immunomodulators, highlighting the potential of this class of compounds as intermediates in the development of pharmaceutically active agents. google.com

Precursor in Heterocyclic Compound Synthesis

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, agrochemicals, and functional materials. This compound serves as a key precursor for the synthesis of a variety of heterocyclic systems. The aldehyde functionality is a critical electrophilic component in condensation reactions with various nucleophiles to form heterocyclic rings.

For instance, it can react with amines, hydrazines, and hydroxylamines to yield imines, hydrazones, and oximes, respectively. These intermediates can then undergo intramolecular cyclization reactions to afford a range of nitrogen-containing heterocycles. Furthermore, reactions with active methylene (B1212753) compounds, such as malonates or β-ketoesters, in the presence of a suitable catalyst can lead to the formation of various oxygen- and nitrogen-containing heterocyclic frameworks through cascade reactions. The specific substitution pattern of the benzaldehyde ring can impart unique properties to the resulting heterocyclic compounds, influencing their biological activity or material characteristics.

Building Block for Sophisticated Molecular Architectures

In the realm of material science and supramolecular chemistry, the construction of well-defined and functional molecular architectures is of paramount importance. This compound acts as a rigid and functionalized building block for the assembly of such sophisticated structures. The defined geometry of the benzene (B151609) ring and the potential for derivatization at the aldehyde and benzyloxy positions allow for its incorporation into larger, more complex systems.

The aldehyde group can be utilized to form covalent bonds in the construction of polymers, metal-organic frameworks (MOFs), and other extended networks. The aromatic core itself can participate in non-covalent interactions, such as π-π stacking, which are crucial for the self-assembly of supramolecular structures. The chloro and methoxy substituents can be used to fine-tune the electronic properties and solubility of the resulting materials, influencing their optical, electronic, or host-guest properties.

Role in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful tool for the rapid synthesis of large numbers of related compounds, known as chemical libraries, which are then screened for biological activity or other desired properties. The structure of this compound makes it an ideal scaffold for the generation of such libraries.

The aldehyde functionality allows for its attachment to a solid support, a common strategy in solid-phase organic synthesis, which is often employed in combinatorial chemistry. Once immobilized, the aromatic ring can be further functionalized, or a variety of building blocks can be added to the aldehyde group. Following these diversification steps, the benzyloxy group can be deprotected to reveal a phenolic hydroxyl group, which can then undergo another set of reactions to introduce further diversity. This multi-point functionalization capability enables the creation of a vast array of structurally diverse molecules from a single starting scaffold, significantly accelerating the discovery process for new drugs and materials.

Design, Synthesis, and Characterization of Derivatives and Analogues

Rationale for Structural Diversification and Chemical Space Exploration

The primary motivation for synthesizing derivatives of a lead compound like 2-(Benzyloxy)-5-chloro-3-methoxybenzaldehyde (B307722) is the systematic exploration of chemical space to identify molecules with improved biological profiles. nih.govnih.gov Chemical space encompasses all possible molecules and their conformations, and navigating this space efficiently is crucial for drug discovery. researchgate.netchemrxiv.org By creating a library of structurally related analogues, researchers can systematically investigate how modifications to the parent structure influence its interaction with biological targets. acs.org

Structural diversification serves several key purposes:

Enhancement of Biological Activity: Minor structural changes can lead to significant improvements in potency and selectivity towards a specific biological target.

Optimization of ADME Properties: Modifications can improve absorption, distribution, metabolism, and excretion (ADME) profiles, turning a biologically active compound into a viable drug candidate.

Elucidation of Structure-Activity Relationships (SAR): By correlating structural changes with biological activity, a detailed SAR profile can be constructed. This knowledge guides future design efforts, allowing for a more rational approach to developing new therapeutic agents.

Development of Molecular Probes: Novel derivatives can be used as tools to study biological pathways and mechanisms of action.

The concept of "late-stage functionalization," where complex molecules are modified in the final steps of a synthetic sequence, is a particularly efficient strategy for this purpose. It allows for the rapid generation of diverse analogues from a common advanced intermediate, accelerating the drug discovery process.

Synthetic Approaches to Structure-Activity Relationship (SAR) Probes

To probe the SAR of this compound, various derivatives can be synthesized. Benzimidazoles and chalcones are two classes of compounds known for their broad range of biological activities, making them attractive targets for conjugation with the parent aldehyde. researchgate.netnih.govmdpi.com

Benzimidazole (B57391) Conjugates

Benzimidazoles are a prominent heterocyclic scaffold in medicinal chemistry. nih.govnih.gov The synthesis of 2-substituted benzimidazoles from aldehydes is a well-established transformation. The primary method involves the condensation and subsequent cyclization of an o-phenylenediamine (B120857) with this compound. chemmethod.com This reaction is typically carried out in a suitable solvent and can be promoted by various catalysts, including Brønsted or Lewis acids, or even under catalyst-free conditions with thermal or microwave irradiation. organic-chemistry.orgdoi.orgresearchgate.net The reaction proceeds via the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and aromatization to yield the final benzimidazole product.

Interactive Table: Examples of Benzimidazole Derivatives

| R Group on o-phenylenediamine | Product Name | Potential Synthetic Method |

| H | 2-(2-(Benzyloxy)-5-chloro-3-methoxyphenyl)-1H-benzo[d]imidazole | Condensation with o-phenylenediamine using an acid catalyst (e.g., HCl, p-TSOH) or a metal catalyst (e.g., nano-Fe2O3). nih.govchemmethod.com |

| 4,5-dimethyl | 2-(2-(Benzyloxy)-5-chloro-3-methoxyphenyl)-5,6-dimethyl-1H-benzo[d]imidazole | Condensation with 4,5-dimethylbenzene-1,2-diamine. doi.org |

| 4-nitro | 2-(2-(Benzyloxy)-5-chloro-3-methoxyphenyl)-6-nitro-1H-benzo[d]imidazole | Condensation with 4-nitro-1,2-phenylenediamine. |

| 4-chloro | 6-chloro-2-(2-(Benzyloxy)-5-chloro-3-methoxyphenyl)-1H-benzo[d]imidazole | Condensation with 4-chloro-o-phenylenediamine. |

Chalcone (B49325) Derivatives

Chalcones, or 1,3-diaryl-2-propen-1-ones, are precursors to flavonoids and possess a characteristic α,β-unsaturated ketone core. scialert.netjetir.org They are most commonly synthesized via the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic aldehyde and an acetophenone (B1666503) derivative. nih.govwikipedia.org In this synthesis, this compound is treated with a substituted acetophenone in the presence of a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), typically in an alcoholic solvent like ethanol. orientjchem.orgnih.govnih.govresearchgate.net The reaction proceeds through an aldol (B89426) addition followed by dehydration to yield the thermodynamically stable trans-chalcone. scialert.netresearchgate.net This method allows for the introduction of a wide variety of substituents on the second aromatic ring, enabling extensive SAR studies. nih.gov

Interactive Table: Examples of Chalcone Derivatives

| R Group on Acetophenone | Product Name | Synthetic Method |

| H | (E)-1-(4-aminophenyl)-3-(2-(benzyloxy)-5-chloro-3-methoxyphenyl)prop-2-en-1-one | Claisen-Schmidt condensation with 4-aminoacetophenone using NaOH or KOH in ethanol. orientjchem.org |

| 4-hydroxy | (E)-3-(2-(benzyloxy)-5-chloro-3-methoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one | Claisen-Schmidt condensation with 4-hydroxyacetophenone. nih.gov |

| 4-methoxy | (E)-3-(2-(benzyloxy)-5-chloro-3-methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | Claisen-Schmidt condensation with 4-methoxyacetophenone. orientjchem.org |

| 4-chloro | (E)-1-(4-chlorophenyl)-3-(2-(benzyloxy)-5-chloro-3-methoxyphenyl)prop-2-en-1-one | Claisen-Schmidt condensation with 4-chloroacetophenone. orientjchem.org |

Advanced Characterization Techniques for Novel Derivatives

The unambiguous structural confirmation of newly synthesized derivatives is essential. A combination of spectroscopic and analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for elucidating the molecular structure. brainly.com

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For chalcones, the large coupling constant (typically >15 Hz) between the vinylic protons confirms the E (trans) configuration of the double bond. researchgate.netresearchgate.net For benzimidazoles, the appearance of a signal for the N-H proton and the characteristic shifts of the aromatic protons confirm ring formation. nih.gov

¹³C NMR: Determines the number of non-equivalent carbon atoms and their chemical environment (e.g., carbonyl, aromatic, aliphatic). rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. For chalcone synthesis, the appearance of a strong absorption band around 1650-1670 cm⁻¹ is indicative of the α,β-unsaturated carbonyl group. derpharmachemica.com For benzimidazoles, the presence of N-H stretching vibrations can be observed. nih.gov

Mass Spectrometry (MS): This technique provides the molecular weight of the compound, confirming its elemental formula. High-resolution mass spectrometry (HRMS) can determine the molecular mass with high precision, further validating the proposed structure. derpharmachemica.comeurjchem.com

Elemental Analysis: This analysis determines the percentage composition of carbon, hydrogen, and nitrogen in the sample, which is then compared to the theoretical values calculated from the molecular formula. nih.govderpharmachemica.com

Single-Crystal X-ray Diffraction: When a suitable single crystal can be grown, X-ray crystallography provides the definitive three-dimensional structure of the molecule in the solid state. nih.goveurjchem.comresearchgate.net This technique confirms connectivity, stereochemistry, and provides insights into intermolecular interactions in the crystal lattice.

By employing these synthetic strategies and characterization methods, a diverse library of derivatives based on the this compound scaffold can be generated and rigorously validated, paving the way for detailed biological evaluation and the discovery of novel bioactive agents.

Computational and Theoretical Studies on 2 Benzyloxy 5 Chloro 3 Methoxybenzaldehyde and Its Derivatives

Molecular Modeling and Docking Simulations for Biomolecular Interactions

Molecular modeling and docking simulations are instrumental in elucidating the potential biomolecular interactions of 2-(benzyloxy)-5-chloro-3-methoxybenzaldehyde (B307722) and its analogs. These computational methods predict the preferred orientation of a ligand when bound to a target receptor, providing insights into the binding affinity and the nature of the interactions.

Docking studies on structurally related benzimidazole-based benzaldehyde (B42025) derivatives have demonstrated their potential to inhibit enzymes implicated in diseases like Alzheimer's. mdpi.com For instance, derivatives with chloro and hydroxyl substitutions have shown significant inhibitory potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). mdpi.com In one such study, the docking of a potent inhibitor revealed key interactions within the enzyme's active site, including pi-stacking with a tyrosine residue (Tyr334). mdpi.com

Similarly, benzyloxybenzaldehyde derivatives have been investigated as selective inhibitors of aldehyde dehydrogenase (ALDH) isoforms, which are crucial in cellular detoxification and metabolism. mdpi.com Molecular docking studies have been employed to understand the binding modes of these compounds within the active sites of different ALDH isoforms. mdpi.com These simulations can help rationalize the observed inhibitory activity and selectivity, highlighting the importance of specific structural features, such as the linker between aromatic rings, in determining the binding efficacy. mdpi.com For example, a methyloxy linker has been shown to be crucial for potent inhibition of ALDH1A3 compared to an ester linker. mdpi.com

The insights gained from these simulations are crucial for understanding how molecules like this compound might interact with biological targets, paving the way for the rational design of more potent and selective therapeutic agents.

Table 1: Examples of Molecular Docking Studies on Related Benzaldehyde Derivatives

| Compound Class | Target Protein | Key Findings |

|---|---|---|

| Benzimidazole-based benzaldehydes | Acetylcholinesterase (AChE) | Pi-stacking interactions with active site residues like Tyr334 contribute to inhibitory potential. mdpi.com |

| Benzyloxybenzaldehydes | Aldehyde Dehydrogenase (ALDH) | The nature of the linker group significantly influences binding and inhibitory activity. mdpi.com |

| Pyridazine-based hydrazones | EGFR and HER2 receptors | Preferential binding to EGFR over HER2 was predicted. nih.gov |

Quantum Chemical Calculations (e.g., Density Functional Theory, Frontier Molecular Orbitals, Molecular Electrostatic Potential)

Quantum chemical calculations provide a deeper understanding of the electronic structure and reactivity of this compound. Methods like Density Functional Theory (DFT) are widely used to determine molecular geometries, vibrational frequencies, and electronic properties. semanticscholar.orgijrte.org

Density Functional Theory (DFT) studies on similar molecules, such as 2-hydroxy-3-methoxy-N-(2-chloro-benzyl)-benzaldehyde-imine, have been performed to analyze their structural and spectroscopic properties. researchgate.net These calculations can predict bond lengths, bond angles, and dihedral angles, which often show good agreement with experimental data from X-ray crystallography. researchgate.netscielo.br

Frontier Molecular Orbitals (FMOs) , specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and kinetic stability. nih.govnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.govyoutube.com The HOMO-LUMO energy gap is a key parameter; a smaller gap suggests higher chemical reactivity and lower kinetic stability. nih.govmdpi.com For large molecules, where FMOs can be delocalized, the concept of frontier molecular orbitalets (FMOLs) helps to pinpoint the locality of chemical reactivity. nih.gov

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule. nih.gov The MEP surface visualizes the charge distribution, where regions of negative potential (typically colored red) indicate areas prone to electrophilic attack, while positive potential regions (blue) are susceptible to nucleophilic attack. nih.govmdpi.com In benzaldehyde derivatives, the negative potential is often localized around the oxygen atom of the carbonyl group, highlighting it as a likely site for interaction with proton donors. nih.govmdpi.com

These quantum chemical methods provide a detailed picture of the electronic characteristics of this compound, which is essential for predicting its reactivity and interaction with biological molecules.

Table 2: Key Parameters from Quantum Chemical Calculations

| Calculation Method | Parameter | Significance |

|---|---|---|

| Density Functional Theory (DFT) | Optimized Geometry | Provides accurate molecular structure (bond lengths, angles). scielo.br |

| Frontier Molecular Orbitals (FMO) | HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. nih.gov |

| Molecular Electrostatic Potential (MEP) | Charge Distribution Map | Identifies sites for electrophilic and nucleophilic attack. nih.govmdpi.com |

Prediction of Molecular Interactions and Binding Affinities

Computational methods are increasingly used to predict the nature of molecular interactions and to estimate the binding affinities of ligands to their target receptors. These predictions are vital for prioritizing compounds for synthesis and experimental testing.

The binding affinity of a molecule is often predicted in terms of its binding energy (e.g., in kcal/mol), which is calculated during molecular docking simulations. researchgate.net Lower binding energy values typically indicate a more stable protein-ligand complex and, consequently, a higher binding affinity. For example, in silico studies of benzothiazole (B30560) derivatives have used predicted binding scores (ΔG) to identify the most promising active hybrid molecules. uomustansiriyah.edu.iq

The types of molecular interactions that contribute to binding can also be identified through these simulations. These interactions include:

Hydrogen bonds: Crucial for drug-receptor recognition and stability. nih.gov

Hydrophobic interactions: Important for a wide range of biological processes. nih.gov

Pi-stacking interactions: Occur between aromatic rings and are significant in the binding of many drugs. mdpi.com

By analyzing the interaction profile of this compound with a given target, researchers can understand the key structural features responsible for its binding and activity. This information is invaluable for the design of derivatives with improved binding affinities.

Table 3: Common Molecular Interactions Predicted by Computational Models

| Interaction Type | Description | Importance in Drug Design |

|---|---|---|

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom and a highly electronegative atom. | Enhances binding specificity and affinity. nih.gov |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in aqueous solution. | A major driving force for ligand binding. nih.gov |

| Pi-stacking | Attractive, noncovalent interactions between aromatic rings. | Contributes to the stability of the protein-ligand complex. mdpi.com |

In Silico Structure-Activity Relationship (SAR) Exploration

In silico Structure-Activity Relationship (SAR) studies explore how modifications to the chemical structure of a compound affect its biological activity. By analyzing a series of related compounds, computational models can identify the key molecular features that are either beneficial or detrimental to their activity.

For benzaldehyde derivatives, SAR studies have revealed important trends. For example, the position and nature of substituents on the phenyl ring can dramatically influence their inhibitory potential against certain enzymes. mdpi.com In a study of benzimidazole-based benzaldehyde derivatives, compounds with two chloro groups at specific positions on the phenyl ring were found to be the most potent inhibitors of AChE. mdpi.com This suggests that the electronic and steric properties of the substituents play a critical role in the interaction with the target.

Similarly, in the context of ALDH inhibitors, the linker connecting the two aromatic rings of benzyloxybenzaldehyde derivatives was identified as a critical determinant of activity and selectivity. mdpi.com A methyloxy linker was found to be superior to an ester linker, highlighting the importance of this structural element. mdpi.com

By systematically modifying the structure of this compound in silico—for example, by altering the substitution pattern on the aromatic rings or modifying the benzyloxy group—researchers can predict how these changes will impact its biological activity. This approach allows for the virtual screening of a large number of derivatives, helping to identify the most promising candidates for synthesis and further investigation.

Table 4: Illustrative SAR Findings for Benzaldehyde Derivatives

| Structural Modification | Impact on Biological Activity | Reference |

|---|---|---|

| Position of chloro groups on the phenyl ring | Significantly affects inhibitory potential against AChE. mdpi.com | mdpi.com |

| Nature of the linker group (methyloxy vs. ester) | Crucial for inhibitory potency and selectivity against ALDH1A3. mdpi.com | mdpi.com |

| Substitution at the ortho position of the benzene (B151609) ring with fluoro or cyano groups | Led to better inhibitory activity in YC-1 analogs. nih.gov | nih.gov |

Mechanistic Investigations of Molecular and Cellular Interactions

Elucidation of Molecular Targets and Binding Mechanisms (e.g., Interaction with Enzymes or Receptors)

Specific molecular targets and binding mechanisms for 2-(benzyloxy)-5-chloro-3-methoxybenzaldehyde (B307722) have not been definitively identified in the available research. However, studies on analogous compounds suggest that molecules in this class likely exert their biological effects through interactions with key cellular components involved in cell proliferation and survival. The anticancer activity observed in related benzyloxybenzaldehyde derivatives points towards potential interactions with enzymes or receptors that are critical for cancer cell function. Further research is required to isolate and characterize the specific molecular binding partners of this compound.

Detailed Analysis of Nucleic Acid Interactions (e.g., DNA Binding Mode, Groove Specificity, Intrinsic Binding Constants)

Direct evidence and detailed analysis of the interaction between this compound and nucleic acids are not present in the current body of scientific literature. Therefore, information regarding its DNA binding mode, groove specificity, and intrinsic binding constants remains unelucidated.

Modulation of Cellular Regulatory Processes at the Molecular Level (e.g., Cell Cycle Progression Mechanisms, Apoptosis Induction Pathways)

Investigations into a series of benzyloxybenzaldehyde derivatives have shed light on their impact on cellular regulatory processes, particularly in the context of cancer cells. These studies reveal a consistent pattern of activity that is likely shared by this compound.

Morphological assessments and DNA fragmentation analyses of cancer cell lines treated with these compounds indicate an arrest of the cell cycle at the G2/M phase. nih.gov This suggests an interference with the mechanisms that regulate the transition from the G2 phase to mitosis.

Furthermore, these compounds have been shown to induce apoptosis, or programmed cell death. nih.gov The primary mechanism identified for this apoptotic induction is the disruption of mitochondrial function. nih.gov Specifically, treatment with these derivatives leads to a loss of the mitochondrial membrane potential. nih.gov This event is a critical step in the intrinsic pathway of apoptosis, often leading to the release of pro-apoptotic factors from the mitochondria and the subsequent activation of the caspase cascade, ultimately resulting in cell death.

| Cellular Process | Observed Effect in Related Benzyloxybenzaldehydes | Cell Line Studied |

|---|---|---|

| Cell Cycle Progression | Arrest at G2/M Phase | HL-60 |

| Apoptosis | Induction via Mitochondrial Pathway | HL-60 |

Advanced Spectroscopic and Analytical Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of "2-(Benzyloxy)-5-chloro-3-methoxybenzaldehyde" in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous assignment of the compound's structure.

In a typical analysis, the ¹H NMR spectrum would be expected to show distinct signals for the aldehydic proton, the aromatic protons on both the benzaldehyde (B42025) and benzyl (B1604629) rings, the methylene (B1212753) protons of the benzyl group, and the methoxy (B1213986) protons. The chemical shifts (δ) of these protons, reported in parts per million (ppm), are influenced by their local electronic environment. For instance, the aldehydic proton is expected to appear significantly downfield due to the deshielding effect of the carbonyl group.

The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. The chemical shifts of the carbonyl carbon, the aromatic carbons, the methylene carbon, and the methoxy carbon would all appear in characteristic regions of the spectrum, further confirming the molecular framework.

While specific experimental data for "this compound" is not widely available in published literature, the synthesis and characterization of structurally similar compounds provide expected values. For a closely related compound, 4-(benzyloxy)-3-methoxybenzaldehyde, the following ¹H NMR data has been reported in CDCl₃: a singlet for the aldehydic proton (CHO) at approximately 9.83 ppm, aromatic protons appearing in the range of 6.85 to 7.99 ppm, a singlet for the methylene protons (-CH₂-) at 5.47 ppm, and a singlet for the methoxy protons (-OCH₃) at 3.96 ppm. orientjchem.org The ¹³C NMR spectrum for this related compound shows the carbonyl carbon at 193.32 ppm, the methylene carbon at 71.48 ppm, and the methoxy carbon at 56.30 ppm. orientjchem.org It is anticipated that the substitution pattern of "this compound" would lead to different but comparable chemical shifts.

Table 1: Representative ¹H NMR Data for a Structurally Similar Compound

| Functional Group | Chemical Shift (δ ppm) |

|---|---|

| Aldehyde (-CHO) | ~9.83 |

| Aromatic (-Ar-H) | ~6.85 - 7.99 |

| Methylene (-CH₂-) | ~5.47 |

| Methoxy (-OCH₃) | ~3.96 |

Data is for the related compound 4-(benzyloxy)-3-methoxybenzaldehyde and serves as an illustrative example.

Table 2: Representative ¹³C NMR Data for a Structurally Similar Compound

| Carbon Type | Chemical Shift (δ ppm) |

|---|---|

| Carbonyl (C=O) | ~193.32 |

| Methylene (-CH₂-) | ~71.48 |

| Methoxy (-OCH₃) | ~56.30 |

Data is for the related compound 4-(benzyloxy)-3-methoxybenzaldehyde and serves as an illustrative example.

Mass Spectrometry Techniques (e.g., High-Resolution Mass Spectrometry)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, which can be used to confirm the molecular formula of "this compound."

In a mass spectrometry experiment, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For "this compound," the molecular ion peak [M]⁺ would be expected, and its accurate mass would be compared to the calculated theoretical mass of the molecular formula C₁₅H₁₃ClO₃. The presence of chlorine would also be indicated by a characteristic isotopic pattern in the mass spectrum, with the [M+2]⁺ peak being approximately one-third the intensity of the [M]⁺ peak, due to the natural abundance of the ³⁷Cl isotope.

While specific high-resolution mass spectrometry data for "this compound" is not readily found in the public domain, analysis of a structurally related compound, 4-phenacyloxy-3-methoxybenzaldehyde, by GC-MS revealed a molecular ion peak at m/z 270, confirming its molecular weight. orientjchem.org For "this compound," the expected monoisotopic mass is approximately 276.0553 g/mol .

Table 3: Expected Mass Spectrometry Data for This compound (B307722)

| Ion Type | Expected m/z |

|---|---|

| [M]⁺ (with ³⁵Cl) | ~276.0553 |

| [M+2]⁺ (with ³⁷Cl) | ~278.0524 |

These are theoretical values based on the molecular formula.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information about bond lengths, bond angles, and intermolecular interactions of "this compound" in the solid state.

To perform X-ray crystallography, a single crystal of the compound is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined.

Currently, there is no publicly available crystal structure for "this compound" in crystallographic databases. The Cambridge Structural Database (CSD) does contain the crystal structure of a related compound, 2-(benzyloxy)benzaldehyde (B185962) (CCDC Number: 641522), which could provide some insight into the potential packing and conformational preferences of the benzyloxy group. nih.gov However, the presence of the chloro and methoxy substituents in the target compound would significantly influence its crystal packing and molecular geometry.

UV-Visible and Fluorescence Spectroscopy for Solution-Phase Analysis

UV-Visible and fluorescence spectroscopy are techniques used to study the electronic transitions within a molecule. UV-Visible spectroscopy measures the absorption of light by a compound in solution as a function of wavelength, providing information about the presence of chromophores.

The aromatic rings and the carbonyl group in "this compound" are expected to give rise to characteristic absorption bands in the UV region of the electromagnetic spectrum. The exact position and intensity of these bands (λmax) are sensitive to the solvent polarity and the electronic nature of the substituents on the aromatic ring. For the related compound 2-hydroxy-3-methoxybenzaldehyde (B140153), UV/Visible spectrum data is available, which could serve as a basis for comparison. nist.govnist.govnist.gov

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Not all molecules that absorb UV-Visible light are fluorescent. If "this compound" is fluorescent, its emission spectrum would provide further information about its electronic structure and excited state properties.

As of now, specific experimental UV-Visible and fluorescence spectroscopic data for "this compound" are not available in the peer-reviewed literature.

Biophysical Methods for Interaction Studies (e.g., Viscometry for DNA Binding)

Biophysical methods are employed to study the interactions of small molecules with biological macromolecules such as DNA. Viscometry is a classical technique used to investigate the binding mode of a compound to DNA.

When a small molecule binds to DNA, it can cause changes in the length and rigidity of the DNA double helix, which in turn affects the viscosity of the DNA solution. For example, classical intercalators, which insert themselves between the base pairs of DNA, typically cause a significant increase in the viscosity of the DNA solution due to the lengthening of the DNA helix. In contrast, groove binders or electrostatic binders usually cause little to no change in the viscosity.

While there are reports suggesting that some benzaldehyde derivatives can interact with DNA, specific studies employing viscometry to investigate the DNA binding of "this compound" have not been found in the scientific literature. Therefore, no experimental data on its effect on DNA viscosity can be presented at this time.

Future Research and Interdisciplinary Vistas for this compound

The synthetically derived aromatic aldehyde, this compound, is emerging as a compound of significant interest, poised at the intersection of innovative synthesis, advanced molecular design, and novel applications. While its full potential is still being uncovered, current research trajectories point towards a promising future, leveraging cutting-edge technologies and interdisciplinary approaches to unlock its capabilities in chemical biology and materials science. This article explores the prospective research avenues and the broadening scientific outlook for this uniquely substituted benzaldehyde.

Q & A

Q. What are the established synthetic routes for 2-(Benzyloxy)-5-chloro-3-methoxybenzaldehyde?

- Methodological Answer : The compound is typically synthesized via benzylation of a hydroxy-precursor. For example:

- Step 1 : Start with 5-chloro-3-methoxy-2-hydroxybenzaldehyde.

- Step 2 : React with benzyl bromide or benzyl chloride in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (60–80°C).

- Step 3 : Monitor reaction progress via TLC or HPLC. Purify via column chromatography or recrystallization .

- Key Reagents : Benzyl halides, potassium carbonate, DMF.

Q. How is the compound characterized structurally?

- Methodological Answer :

- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm substitution patterns. For example, the benzyloxy group shows characteristic aromatic protons at δ 7.2–7.5 ppm and a methylene group (OCH₂Ph) at δ 4.8–5.2 ppm .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ expected for C₁₅H₁₃ClO₃: 276.0554).

- Melting Point : Compare with literature values (e.g., related compounds like 3-benzyloxy-4-methoxybenzaldehyde melt at 61–64°C) .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale preparation?

- Methodological Answer :

- Solvent Optimization : Replace DMF with acetonitrile or THF to reduce side reactions.

- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance benzylation efficiency.

- Temperature Control : Gradual heating (ramp from 25°C to 80°C) minimizes decomposition.

- Scale-Up Considerations : Pilot-scale batches (>1 kg) require inert gas purging and controlled reagent addition rates .

Q. How to address contradictions in spectral data during structural elucidation?

- Methodological Answer :

- 2D NMR : Use HSQC and HMBC to resolve overlapping signals. For instance, HMBC correlations between the aldehyde proton (δ 9.8–10.2 ppm) and adjacent carbons confirm regiochemistry.

- Isotopic Labeling : Synthesize deuterated analogs to assign ambiguous peaks.

- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 2-chloro-3-methoxybenzaldehyde derivatives) .

Q. What strategies are effective for designing biologically active derivatives?

- Methodological Answer :

- Functional Group Modifications :

- Oxidation/Reduction : Convert the aldehyde to a carboxylic acid (CrO₃/H₂SO₄) or alcohol (NaBH₄).

- Substitution : Replace chlorine with fluorine via halogen exchange (e.g., KF/18-crown-6) to alter electronic properties.

- Biological Screening : Test derivatives for enzyme inhibition (e.g., cytochrome P450 assays) or antimicrobial activity (MIC assays). Prioritize compounds with logP <3.5 for improved bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.